Pazufloxacin mesylate
説明
Pazufloxacin mesylate is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It has been used for the intravenous therapy of several infections . It has broad and potent antibacterial activity .
Synthesis Analysis
Pazufloxacin mesylate was synthesized from (S)-9,10-difluoro-3-methly-7-oxo-2,3-dihydro-7-H-pyrido [1,2,3-de] [1,4] benzoxazine-6-carboxylate with nucleophilic substitution, selective decarboxylation, cyclic addition, hydrolysis, Hofmann recomposition, and salt formation .Molecular Structure Analysis
The empirical formula of Pazufloxacin mesylate is C16H15FN2O4 · CH4SO3 . It has a molecular weight of 414.41 . Both pazufloxacin mesylate and levofloxacin contain a 1-aminocyclopropyl substituent .Chemical Reactions Analysis
A liquid chromatographic method for analysis of pazufloxacin mesilate in human plasma and urine has been developed and validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis .Physical And Chemical Properties Analysis
Pazufloxacin mesylate has an empirical formula of C16H15FN2O4 · CH4SO3 and a molecular weight of 414.41 .科学的研究の応用
Pharmacokinetic Analysis
Pazufloxacin mesylate has been the subject of pharmacokinetic studies to understand its behavior within the human body. A study developed and validated a liquid chromatographic method for analyzing Pazufloxacin mesylate in human plasma and urine, with applications in clinical pharmacokinetic analysis. This method proved to be sensitive, accurate, and precise, with acceptable recovery rates from plasma and urine, making it suitable for clinical pharmacokinetic studies .
Antibacterial Agent for Intravenous Administration
As a fluoroquinolone antibacterial agent, Pazufloxacin mesylate is used intravenously for treating various infectious diseases. Its rapid absorption, distribution, and excretion through urine make it an effective treatment option. Clinical studies have shown that Pazufloxacin achieves higher maximum blood concentrations than other quinolones and can effectively penetrate infectious foci .
Treatment of Multidrug-Resistant Infections
Pazufloxacin mesylate is recognized for its broad spectrum, low toxicity, high efficiency, and low sensitivity to light. It is particularly valuable in treating multidrug-resistant infections due to its ability to avoid generating cross-resistance, coupled with a lower incidence of side effects compared to other antibiotics .
Development of Novel Antibiotics
The compound’s structure and activity have been studied to provide insights into the design and development of new antibiotics. Understanding Pazufloxacin mesylate’s antibacterial properties, mechanisms, and structure-activity relationships (SARs) contributes to the creation of safer and more potent antibiotics .
Capacitive Sensing Technology
Pazufloxacin mesylate has been used in the development of a novel capacitive sensor for its determination. This sensor employs molecularly imprinted polymers and is synthesized through thermal radical copolymerization, showcasing the compound’s potential in analytical chemistry applications .
Bioavailability Studies
The compound has been used in preliminary studies to assess its bioavailability in healthy human volunteers. These studies are crucial for determining the appropriate dosages for effective treatment and understanding how the drug is metabolized and utilized in the body .
Safety and Hazards
作用機序
Target of Action
Pazufloxacin mesylate is a broad-spectrum synthetic fluoroquinolone antibiotic . It is active against both Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis .
Mode of Action
It is known that pazufloxacin mesylate inhibits both dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Pazufloxacin mesylate prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial cell growth and division .
Biochemical Pathways
As a fluoroquinolone antibiotic, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
The pharmacokinetics of Pazufloxacin mesylate were studied in healthy volunteers . The main pharmacokinetic parameters were as follows:
- Maximum plasma concentration (Cmax): 4.89 ± 1.11 mg/L, 9.94 ± 2.62 mg/L, and 17.43 ± 3.22 mg/L for doses of 250mg, 500mg, and 750mg respectively .
- Half-life (t1/2β): 1.50 ± 0.19 h, 1.37 ± 0.26 h, and 1.53 ± 0.26 h respectively .
- Area under the plasma concentration-time curve from 0 to 24 h (AUC0-t): 9.53 ± 2.00 mg·h/L, 21.47 ± 6.63 mg·h/L, and 36.12 ± 3.06 mg·h/L respectively .
- The cumulative excretion rate of Pazufloxacin mesylate in urine in 24h were (90.19 ± 10.24)%, (89.36 ± 9.56)% and (92.97 ± 3.01)% respectively .
Result of Action
The result of Pazufloxacin mesylate’s action is the inhibition of bacterial growth and division, leading to the death of the bacteria. This is achieved by preventing the unwinding and duplication of bacterial DNA, which is essential for bacterial cell growth and division .
特性
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pazufloxacin mesylate | |
CAS RN |
163680-77-1 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。